REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=C(OC)[C:10]=1[CH2:11][CH2:12]C)[CH2:6]O.P(Br)(Br)[Br:17].O.C[CH2:22][O:23][CH2:24][CH3:25]>>[CH3:22][O:23][C:24]1[CH:25]=[C:11]([CH:10]=[C:3]([O:2][CH3:1])[C:4]=1[CH:5]([CH3:8])[CH3:6])[CH2:12][Br:17]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added
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Type
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CUSTOM
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Details
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The organic layer was separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with ether (3×50 mL)
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Type
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WASH
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Details
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The extract was washed with water (20 mL), sat. Na2CO3 (20 mL), water (20 mL) and brine (20 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
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CUSTOM
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Details
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Evaporation of the solution
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Name
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|
Type
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product
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Smiles
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COC=1C=C(CBr)C=C(C1C(C)C)OC
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.93 g | |
YIELD: PERCENTYIELD | 91.4% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |